molecular formula C7H5BrClNO2 B3109000 2-Amino-4-bromo-3-chlorobenzoic acid CAS No. 1698027-54-1

2-Amino-4-bromo-3-chlorobenzoic acid

Cat. No.: B3109000
CAS No.: 1698027-54-1
M. Wt: 250.48 g/mol
InChI Key: QYRZWOPLVNTLAT-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-chlorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-3-chlorobenzoic acid, followed by reduction to introduce the amino group. Another approach involves the bromination and chlorination of 2-aminobenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other aromatic derivatives .

Scientific Research Applications

2-Amino-4-bromo-3-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of amino, bromo, and chloro groups allows it to form various interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-3-chlorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-4-bromo-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRZWOPLVNTLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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